(E)-(4-Nitrostyryl)boronic acid
Overview
Description
(E)-(4-Nitrostyryl)boronic acid is an organoboron compound with the molecular formula C8H8BNO4. It is characterized by the presence of a boronic acid group attached to a nitrostyryl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(4-Nitrostyryl)boronic acid typically involves the reaction of 4-nitrobenzaldehyde with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the boronic acid with an aryl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (E)-(4-Nitrostyryl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Amino derivatives.
Substitution: Various substituted styryl derivatives.
Scientific Research Applications
(E)-(4-Nitrostyryl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (E)-(4-Nitrostyryl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
Phenylboronic acid: Similar in structure but lacks the nitrostyryl moiety.
4-Nitrophenylboronic acid: Contains a nitro group but does not have the styryl component.
Vinylboronic acid: Features a vinyl group instead of the nitrostyryl moiety.
Uniqueness: (E)-(4-Nitrostyryl)boronic acid is unique due to the combination of its boronic acid and nitrostyryl groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications compared to its simpler counterparts .
Properties
IUPAC Name |
[(E)-2-(4-nitrophenyl)ethenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6,11-12H/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQFURAXZKRVCN-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)[N+](=O)[O-])(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)[N+](=O)[O-])(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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